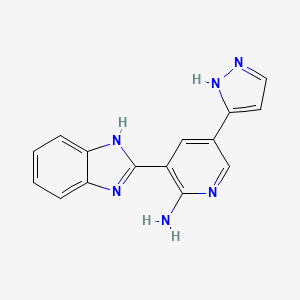
3-(1H-benzimidazol-2-yl)-5-(1H-pyrazol-5-yl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-benzimidazol-2-yl)-5-(1H-pyrazol-5-yl)pyridin-2-amine is a heterocyclic compound that features a combination of benzimidazole, pyrazole, and pyridine moieties. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzimidazol-2-yl)-5-(1H-pyrazol-5-yl)pyridin-2-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives.
Synthesis of the pyrazole ring: This can be done by the reaction of hydrazine with a 1,3-diketone.
Construction of the pyridine ring: This can involve various methods, such as the Hantzsch pyridine synthesis.
Coupling reactions: The final step would involve coupling the benzimidazole, pyrazole, and pyridine rings under suitable conditions, possibly using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or pyrazole rings.
Reduction: Reduction reactions could potentially modify the nitrogen-containing rings.
Substitution: Electrophilic or nucleophilic substitution reactions could occur, especially at the pyridine ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound could be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology and Medicine
Pharmacology: Potential use as a drug candidate due to its heterocyclic structure, which is common in many pharmaceuticals.
Biological Probes: Could be used in research to study biological pathways and interactions.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Dyes and Pigments: The compound’s structure might allow it to be used in the synthesis of dyes or pigments.
Mécanisme D'action
The mechanism of action would depend on the specific application. In a biological context, the compound might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins, nucleic acids, or other biomolecules, and the pathways involved could be related to signal transduction, metabolism, or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole derivatives: Known for their antifungal and antiparasitic activities.
Pyrazole derivatives: Often used in anti-inflammatory and anticancer drugs.
Pyridine derivatives: Common in a wide range of pharmaceuticals, including antihistamines and antipsychotics.
Uniqueness
The combination of benzimidazole, pyrazole, and pyridine in a single molecule is relatively unique and could confer a distinct set of biological activities and chemical properties, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C15H12N6 |
|---|---|
Poids moléculaire |
276.30 g/mol |
Nom IUPAC |
3-(1H-benzimidazol-2-yl)-5-(1H-pyrazol-5-yl)pyridin-2-amine |
InChI |
InChI=1S/C15H12N6/c16-14-10(7-9(8-17-14)11-5-6-18-21-11)15-19-12-3-1-2-4-13(12)20-15/h1-8H,(H2,16,17)(H,18,21)(H,19,20) |
Clé InChI |
FRQDSXOKROGPKM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)C3=C(N=CC(=C3)C4=CC=NN4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13874560.png)


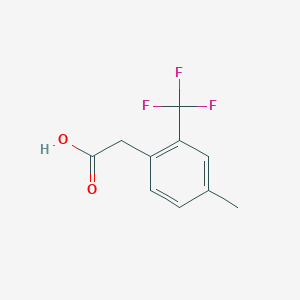
![1,4-Dichloro-2-[(2-chloroprop-2-en-1-yl)oxy]benzene](/img/structure/B13874581.png)

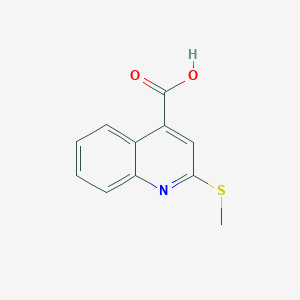
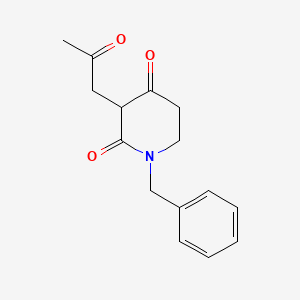

![N-[[3-(chloromethyl)phenyl]methyl]acetamide](/img/structure/B13874602.png)
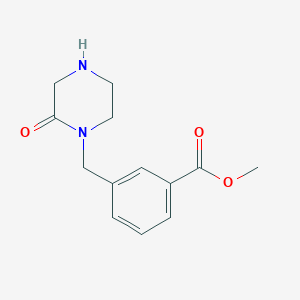
![5-Bromo-3-[(3,4-dimethylphenyl)methyl]pyrimidin-4-one](/img/structure/B13874621.png)
